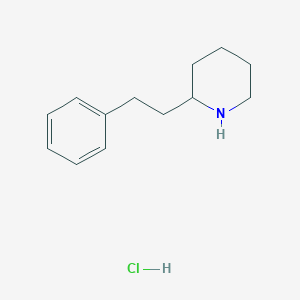![molecular formula C13H18ClNO2 B1463716 2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide CAS No. 1311314-65-4](/img/structure/B1463716.png)
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Overview
Description
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is an organic compound with a complex structure It contains a chloroacetamide group attached to a phenyl ring, which is further substituted with a propan-2-yloxy methyl group
Mechanism of Action
Mode of Action
The compound could interact with its target protein by binding to a specific site on the protein, which could alter the protein’s activity. This could lead to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say exactly which biochemical pathways might be affected. Many organic compounds can affect pathways involved in signal transduction, metabolism, or gene expression .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell behavior to the induction of a cellular response .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s structure, its ability to interact with its target, and its susceptibility to metabolic breakdown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide typically involves the reaction of 3-[(propan-2-yloxy)methyl]benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(phenylmethyl)acetamide: Lacks the propan-2-yloxy methyl group, resulting in different chemical properties and biological activities.
N-(3-[(propan-2-yloxy)methyl]phenyl)acetamide:
Uniqueness
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is unique due to the presence of both the chloroacetamide and propan-2-yloxy methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[[3-(propan-2-yloxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-5-3-4-11(6-12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJJXTPTHLPJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


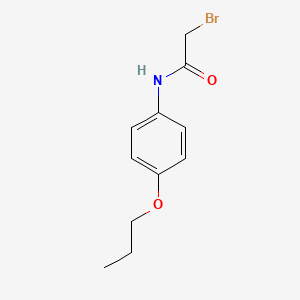
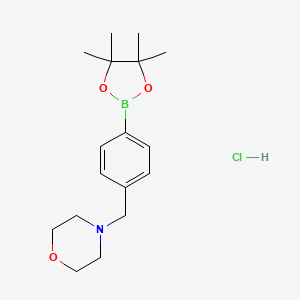
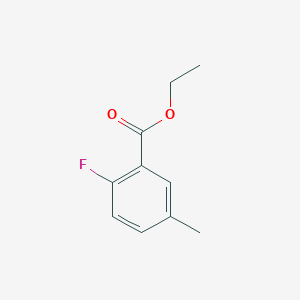
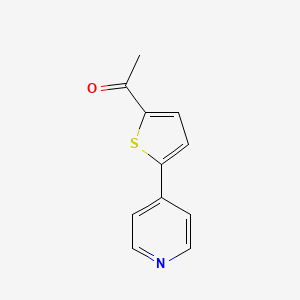

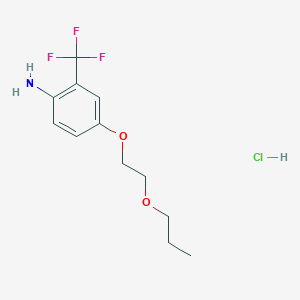
![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)
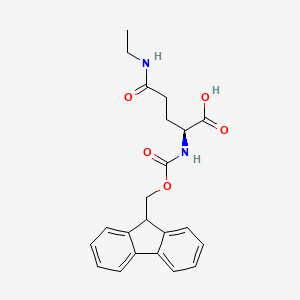
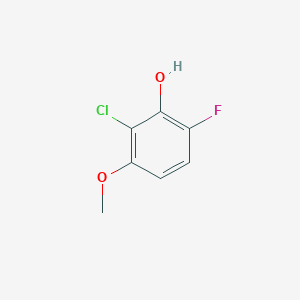
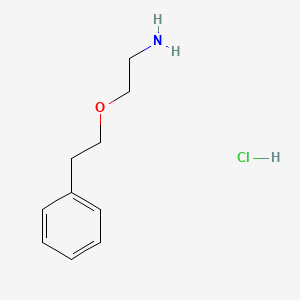
![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)
![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)
